molecular formula C5H12N2 B564433 1-(Trideuteriomethyl)piperazine CAS No. 1093380-08-5

1-(Trideuteriomethyl)piperazine

Cat. No.: B564433
CAS No.: 1093380-08-5
M. Wt: 103.183
InChI Key: PVOAHINGSUIXLS-FIBGUPNXSA-N
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Description

1-(Trideuteriomethyl)piperazine is a deuterated derivative of piperazine, a heterocyclic organic compound The deuterium atoms replace the hydrogen atoms in the methyl group, which can influence the compound’s physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trideuteriomethyl)piperazine can be synthesized through various methods. One common approach involves the deuteration of 1-methylpiperazine using deuterium gas or deuterated reagents. The reaction typically requires a catalyst and specific conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to achieve the desired isotopic substitution.

Chemical Reactions Analysis

Types of Reactions: 1-(Trideuteriomethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of deuterated amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the deuterated methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce deuterated amines.

Scientific Research Applications

1-(Trideuteriomethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a deuterated standard in NMR spectroscopy.

    Biology: The compound is utilized in studies involving metabolic pathways and enzyme mechanisms.

    Medicine: It has potential therapeutic applications due to its stability and unique isotopic properties.

    Industry: The compound is used in the development of new materials and as a tracer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Trideuteriomethyl)piperazine involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to altered pharmacokinetics and pharmacodynamics, making it a valuable tool in drug development and research.

Comparison with Similar Compounds

1-(Trideuteriomethyl)piperazine can be compared with other deuterated piperazine derivatives and non-deuterated analogs:

    Similar Compounds: 1-methylpiperazine, 1-(trideuteriomethyl)piperidine, and 1-(trideuteriomethyl)morpholine.

    Uniqueness: The presence of deuterium atoms in this compound provides enhanced stability and altered metabolic pathways compared to its non-deuterated counterparts. This makes it particularly useful in applications requiring precise isotopic labeling and stability.

Properties

IUPAC Name

1-(trideuteriomethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOAHINGSUIXLS-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 86 g. (1.0 mole) of piperazine in 262 g. ethanol was added with stirring to 130 g. (1.6 moles) of 37% formalin in an appropriate vessel at a temperature of 30°-40°C. maintained with cooling. This slurry, containing 25 wt.% water and 75 wt.% ethanol as solvent, based on solvent weight, was then charged to an autoclave containing 14 g. of a supported nickel catalyst (Harshaw Ni-3266P, Harshaw Chemical Company) and stirred in a hydrogen atmosphere at 91°C. under 50 psig for 5 hours. Analysis of the crude product by gas liquid chromatography, calculating on a water-alcohol free basis, gave 60.4% 1,4-dimethylpiperazine, 38.2% 1-methylpiperazine, and 0.5% piperazine.
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38.2%
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0.5%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3,4-bis(p-methoxybenzyloxy)benzoic acid (0.61 g: 1.42 mMol.) is reacted with 1-hydroxybenzotriazole (231 mg: 1.2 Eq.) and dicyclohexylcarbodiimide (352 mg: 1.2 Eq.) in tetrahydrofuran at room temperature for 1 hour, and then with N-methylpiperazine (0.32 ml: 2 Eq.) for 1 hour to give 1-(2-chloro-3,4-bis(p-methoxybenzyloxy)benzoyl)-4-methylpiperazine (0.72 g). Yield: 99%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Trideuteriomethyl)piperazine
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1-(Trideuteriomethyl)piperazine
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1-(Trideuteriomethyl)piperazine
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1-(Trideuteriomethyl)piperazine
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1-(Trideuteriomethyl)piperazine
Reactant of Route 6
1-(Trideuteriomethyl)piperazine

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